molecular formula C4H4O B011271 1-Buten-3-yn-2-ol CAS No. 103905-52-8

1-Buten-3-yn-2-ol

Cat. No. B011271
M. Wt: 68.07 g/mol
InChI Key: RYEFLTCEZABBRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Buten-3-yn-2-ol is a chemical compound that is commonly used in scientific research. It is also known as propargyl alcohol and has the chemical formula C4H6O. This compound is a colorless liquid with a pungent odor and is highly reactive due to the presence of the triple bond between the carbon and the oxygen atoms.

Mechanism Of Action

The mechanism of action of 1-Buten-3-yn-2-ol is based on its ability to react with nucleophiles such as amino acids, thiols, and imidazoles. The reaction occurs via a nucleophilic addition to the triple bond, followed by a proton transfer to the hydroxyl group. This reaction can lead to the formation of covalent bonds between the compound and the nucleophile, which can have various biological effects.

Biochemical And Physiological Effects

1-Buten-3-yn-2-ol has been shown to have various biochemical and physiological effects. It can act as an inhibitor of enzymes such as acetylcholinesterase, which is involved in the breakdown of acetylcholine in the nervous system. This compound can also induce apoptosis in cancer cells by inhibiting the activity of histone deacetylases. Additionally, 1-Buten-3-yn-2-ol has been shown to have antimicrobial properties against various bacteria and fungi.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 1-Buten-3-yn-2-ol in lab experiments is its high reactivity, which allows for the introduction of the propargyl group into molecules. This compound is also readily available and relatively inexpensive. However, the high reactivity of 1-Buten-3-yn-2-ol can also be a limitation, as it can react with unwanted nucleophiles and lead to side reactions. Additionally, this compound is highly toxic and should be handled with care.

Future Directions

There are several future directions for the use of 1-Buten-3-yn-2-ol in scientific research. One direction is the development of new synthetic methods that can improve the yield and purity of the compound. Another direction is the exploration of its biological activity and potential therapeutic applications. Additionally, 1-Buten-3-yn-2-ol can be used as a building block for the synthesis of new materials with unique properties. Overall, 1-Buten-3-yn-2-ol has a wide range of applications in scientific research and has the potential to contribute to the development of new technologies and treatments.

Synthesis Methods

1-Buten-3-yn-2-ol can be synthesized by the reaction of propargyl chloride with water in the presence of a base such as sodium hydroxide. The reaction is exothermic and produces propargyl alcohol as the main product. The purity of the compound can be increased by distillation or recrystallization.

Scientific Research Applications

1-Buten-3-yn-2-ol has a wide range of applications in scientific research. It is commonly used as a reagent in organic synthesis to introduce the propargyl group into molecules. This compound can also be used as a building block for the synthesis of more complex compounds such as pharmaceuticals, agrochemicals, and materials.

properties

IUPAC Name

but-1-en-3-yn-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4O/c1-3-4(2)5/h1,5H,2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYEFLTCEZABBRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(C#C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00146139
Record name 1-Buten-3-yn-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00146139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

68.07 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Buten-3-yn-2-ol

CAS RN

103905-52-8
Record name 1-Buten-3-yn-2-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103905-52-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Buten-3-yn-2-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103905528
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Buten-3-yn-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00146139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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